Bromo-PEG6-alcohol
Overview
Description
Bromo-PEG6-alcohol is a polyethylene glycol (PEG) derivative that contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG6-alcohol can be synthesized through the reaction of PEG6 with a brominating agent. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the terminal hydroxyl group .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the purification of the final product through techniques such as column chromatography or recrystallization to achieve high purity levels (typically ≥ 98%) .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The terminal hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The hydroxyl group can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DCM or acetonitrile.
Oxidation: Reagents like PCC in dichloromethane or KMnO4 in aqueous solutions.
Reduction: Reagents like LiAlH4 in ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include azido-PEG6-alcohol or thiocyanato-PEG6-alcohol.
Oxidation: Products include PEG6-aldehyde or PEG6-carboxylic acid.
Reduction: Products include PEG6-alkane
Scientific Research Applications
Bromo-PEG6-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including drug conjugates and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in the development of drug delivery systems, particularly in the formation of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties .
Mechanism of Action
The mechanism of action of Bromo-PEG6-alcohol primarily involves its role as a linker in chemical reactions. The bromide group facilitates nucleophilic substitution, allowing the introduction of various functional groups. The PEG spacer enhances solubility and biocompatibility, making it suitable for biological applications. In the context of PROTACs, this compound links two ligands, enabling the selective degradation of target proteins through the ubiquitin-proteasome system .
Comparison with Similar Compounds
Bromo-PEG4-alcohol: Shorter PEG spacer, resulting in different solubility and reactivity properties.
Bromo-PEG8-alcohol: Longer PEG spacer, offering increased solubility and flexibility in chemical reactions.
Bromo-PEG12-alcohol: Even longer PEG spacer, further enhancing solubility and biocompatibility.
Uniqueness of Bromo-PEG6-alcohol: this compound strikes a balance between solubility and reactivity, making it a versatile compound for various applications. Its PEG6 spacer provides sufficient length for effective linker functions while maintaining good solubility in aqueous media .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUBPNRAVNYTDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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